2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid
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Overview
Description
2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and hydroxyl groups in the structure enhances its reactivity and potential for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable brominated pyridazine derivative, the compound can be synthesized through a series of reactions including bromination, hydroxylation, and carboxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain kinases or activate specific transcription factors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their anti-tuberculosis activity.
Imidazo[1,2-b]pyrimidines: Used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C7H4BrN3O3 |
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Molecular Weight |
258.03 g/mol |
IUPAC Name |
2-bromo-8-oxo-5H-imidazo[1,2-b]pyridazine-7-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O3/c8-4-2-11-6(10-4)5(12)3(1-9-11)7(13)14/h1-2,9H,(H,13,14) |
InChI Key |
LNYDWSLHMDRLGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C2=NC(=CN2N1)Br)C(=O)O |
Origin of Product |
United States |
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